molecular formula C6H3BrClF2N B8027761 2-Chloro-3-bromo-5,6-difluoroaniline

2-Chloro-3-bromo-5,6-difluoroaniline

Cat. No.: B8027761
M. Wt: 242.45 g/mol
InChI Key: VDGVVKCMSCFVSM-UHFFFAOYSA-N
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Description

2-Chloro-3-bromo-5,6-difluoroaniline is an organic compound with the molecular formula C6H3BrClF2N. It is a halogenated aniline derivative, characterized by the presence of chlorine, bromine, and fluorine atoms on the benzene ring. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-bromo-5,6-difluoroaniline typically involves halogenation reactions. One common method is the stepwise introduction of halogen atoms onto the aniline ring. For instance, starting with a difluoroaniline, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. Chlorination can then be performed using chlorine gas or other chlorinating agents .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial due to the handling of reactive halogenating agents.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-bromo-5,6-difluoroaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted aromatic compounds, while nucleophilic substitution can introduce alkoxy or amino groups.

Scientific Research Applications

2-Chloro-3-bromo-5,6-difluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-bromo-5,6-difluoroaniline involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms enhances its ability to form strong interactions with biological macromolecules, potentially affecting their function and activity. These interactions can influence various biochemical pathways, making the compound a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific arrangement of halogen atoms, which imparts distinct reactivity and interaction profiles. This makes it particularly useful in applications requiring precise molecular modifications and interactions.

Properties

IUPAC Name

3-bromo-2-chloro-5,6-difluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClF2N/c7-2-1-3(9)5(10)6(11)4(2)8/h1H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGVVKCMSCFVSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Cl)N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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